molecular formula C14H25NO8 B1246636 Validoxylamin A CAS No. 38665-10-0

Validoxylamin A

Katalognummer B1246636
CAS-Nummer: 38665-10-0
Molekulargewicht: 335.35 g/mol
InChI-Schlüssel: YCJYNBLLJHFIIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Validoxylamine A is a natural product derived from the fermentation of Streptomyces hygroscopicus. It is a potent inhibitor of glycosidase enzymes and has shown promising results in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antifungalmittel

Validoxylamin A ist die Kernstruktur und das Zwischenprodukt von Validamycin A (Val-A), einem wirksamen Antimykotikum, das in asiatischen Ländern als Pflanzenschutzmittel weit verbreitet ist . Es besteht aus zwei C7-Cyclitol-Einheiten, die durch eine seltene C-N-Bindung verbunden sind .

Biosynthese von Validamycin A

Im Val-A-Biosynthese-Gencluster in Streptomyces hygroscopicus 5008 wurde das ORF valL zunächst als this compound 7’-Phosphat (V7P)-Synthase annotiert . Das kodierte 497-aa-Protein weist eine hohe Ähnlichkeit mit Trehalose-6-Phosphat (T6P)-Synthase auf .

Beteiligung an der this compound-Produktion

Die Geninaktivierung von valL hemmte sowohl die this compound- als auch die Validamycin A-Produktion, und die Komplementation mit einem klonierten valL erholte 10 % der Produktion des Wildtyps in der Mutante . Dies deutet auf die Beteiligung von ValL an der this compound-Biosynthese hin .

Strukturanalyse

Die Strukturen von ValL und ValL/Trehalose-Komplex wurden bestimmt . Die Strukturdaten zeigen, dass ValL die typische Faltung der GT-B-Proteinfamilie annimmt, die zwei Rossmann-Faltungsdomänen und ein aktives Zentrum an der Domänenverbindung aufweist .

Analyse des aktiven Zentrums

Die Reste im aktiven Zentrum sind homolog zu denen der Escherichia coli (E.coli) T6P-Synthase OtsA angeordnet . Es wird jedoch eine signifikante Diskrepanz im Bereich der Schleife des aktiven Zentrums festgestellt .

Mechanismusanalyse

Die Modellierung von V7P im aktiven Zentrum von ValL legt nahe, dass ValL einen ähnlichen SNi-ähnlichen Mechanismus wie OtsA haben könnte .

Wirkmechanismus

Target of Action

Validoxylamine A primarily targets the enzyme VldE , a pseudo-glycosyltransferase . This enzyme catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol . The product of this reaction is validoxylamine A 7’-phosphate, which is the biosynthetic precursor of the antibiotic validamycin A .

Mode of Action

The mode of action of Validoxylamine A involves its interaction with VldE. The three-dimensional structures of VldE have been determined in various forms, including in complex with GDP and validoxylamine A 7’-phosphate . These structures reveal that VldE prefers binding to the guanine moiety, unlike OtsA which prefers the uracil moiety . The elucidation of the VldE structure in complex with its products provides insight into the internal return mechanism by which catalysis occurs with a net retention of the stereochemical configuration of the donated cyclitol .

Biochemical Pathways

Validoxylamine A is a core structure and intermediate in the biosynthesis of Validamycin A . It consists of two C7-cyclitol units connected by a rare C-N bond . The Val-A biosynthetic gene cluster in Streptomyces hygroscopicus 5008 includes the ORF valL, which was initially annotated as a validoxylamine A 7’-phosphate (V7P) synthase . This enzyme shows high similarity with trehalose 6-phosphate (T6P) synthase .

Pharmacokinetics

It is known that gene inactivation of vall abolishes both validoxylamine a and validamycin a productivity . Complementation with a cloned valL recovers 10% production of the wild-type in the mutant , indicating the involvement of ValL in validoxylamine A biosynthesis.

Result of Action

The result of Validoxylamine A action is the formation of validoxylamine A 7’-phosphate, the biosynthetic precursor of the antibiotic validamycin A . This compound has significant antifungal capabilities, attributed to its ability to inhibit trehalase, a trehalose-hydrolyzing enzyme . The inhibition of trehalase disrupts the carbon supply and energy production in fungi, leading to growth retardation and death of the pathogen .

Action Environment

It is known that the compound is widely used in asian countries as a crop protectant This suggests that it is stable and effective in various environmental conditions, including those found in agricultural settings

Zukünftige Richtungen

The elucidation of the VldE structure in complex with the entirety of its products provides insight into the internal return mechanism by which catalysis occurs with a net retention of the stereochemical configuration of the donated cyclitol . This could open up new frontiers in the development of human-safe insecticides and fungicides .

Biochemische Analyse

Biochemical Properties

Validoxylamine A plays a crucial role in biochemical reactions, particularly in the biosynthesis of validamycin A. It interacts with several enzymes and proteins during its synthesis. One key enzyme is validoxylamine A 7′-phosphate synthase (ValL), which catalyzes the formation of validoxylamine A 7′-phosphate from GDP-valienol and validamine 7-phosphate . This enzyme belongs to the glycosyltransferase family and features two Rossmann-fold domains with an active site at the domain junction . The interaction between validoxylamine A and ValL involves a significant conformational change in the enzyme’s active site, facilitating the synthesis of validoxylamine A 7′-phosphate .

Cellular Effects

Validoxylamine A exerts various effects on different types of cells and cellular processes. In insects, validoxylamine A acts as a potent inhibitor of trehalase, an enzyme responsible for hydrolyzing trehalose into glucose . This inhibition disrupts the carbon supply and energy production in cells, leading to developmental disruptions and, in some cases, lethality . Additionally, validoxylamine A has been shown to influence cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of validoxylamine A involves its interaction with specific enzymes and proteins. Validoxylamine A inhibits trehalase by binding to its active site, preventing the hydrolysis of trehalose into glucose . This inhibition disrupts the energy production and carbon supply in cells, leading to growth retardation and cell death in target organisms . The binding interaction between validoxylamine A and trehalase involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of validoxylamine A have been observed to change over time. The stability and degradation of validoxylamine A are influenced by various factors, including temperature and pH . Studies have shown that validoxylamine A remains stable under neutral pH conditions but can degrade under acidic or alkaline conditions . Long-term exposure to validoxylamine A in in vitro and in vivo studies has demonstrated its potential to cause persistent disruptions in cellular function, particularly in carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of validoxylamine A vary with different dosages in animal models. At low doses, validoxylamine A can inhibit trehalase activity without causing significant toxicity . At higher doses, validoxylamine A can lead to severe developmental disruptions and lethality in insects . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on trehalase activity . Toxic or adverse effects at high doses include hypoglycemia and organ failure due to the disruption of glucose metabolism .

Metabolic Pathways

Validoxylamine A is involved in several metabolic pathways, particularly in the biosynthesis of validamycin A. The synthesis of validoxylamine A involves the condensation of GDP-valienol and validamine 7-phosphate by the enzyme VldE . This reaction results in the formation of validoxylamine A 7′-phosphate, which is subsequently dephosphorylated to produce validoxylamine A . The metabolic pathways involving validoxylamine A also include interactions with various cofactors and enzymes that facilitate its synthesis and utilization .

Transport and Distribution

The transport and distribution of validoxylamine A within cells and tissues involve specific transporters and binding proteins. Validoxylamine A is transported across cell membranes by specialized transporters that recognize its unique structure . Once inside the cell, validoxylamine A can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on trehalase . The distribution of validoxylamine A within tissues is influenced by its interactions with binding proteins that facilitate its localization and accumulation .

Subcellular Localization

Validoxylamine A exhibits specific subcellular localization patterns that influence its activity and function. In cells, validoxylamine A is primarily localized in the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . The subcellular localization of validoxylamine A is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are essential for the effective inhibition of trehalase and the disruption of glucose metabolism in target cells .

Eigenschaften

IUPAC Name

4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYNBLLJHFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959504
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38665-10-0
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.